molecular formula C15H16N4O B6418478 3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole CAS No. 1094606-19-5

3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No. B6418478
CAS RN: 1094606-19-5
M. Wt: 268.31 g/mol
InChI Key: ZNFJCKNDYZIEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (MPP) is a synthetic organic molecule that belongs to the class of pyrazoles. It is a versatile compound that has found numerous applications in various scientific fields. MPP has been used as a catalyst in organic synthesis, a fluorescent probe in biochemistry and a potential drug in medicinal chemistry. Its versatility and wide range of applications has made it a popular compound in research laboratories.

Scientific Research Applications

3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, a fluorescent probe in biochemistry and a potential drug in medicinal chemistry. It has been used as a catalyst in the synthesis of a variety of compounds such as imidazoles, indoles and thiazoles. It has also been used as a fluorescent probe in the study of proteins and other biomolecules. In medicinal chemistry, it has been used as a potential drug for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is not yet fully understood. However, it is believed that it acts as an inhibitor of certain enzymes that are involved in the metabolism of drugs and other molecules. It is also believed to act as an antioxidant and anti-inflammatory agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole have not been fully studied. However, it has been shown to have some anti-inflammatory and antioxidant effects in animal models. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole in lab experiments include its versatility, low cost, and ease of synthesis. It can be used in a variety of applications such as organic synthesis, biochemistry, and medicinal chemistry. It is also relatively safe to use in laboratory experiments. The main limitation of using 3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole in lab experiments is that its mechanism of action is not yet fully understood.

Future Directions

The future directions for research on 3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole include further investigation of its mechanism of action, its potential applications in medicinal chemistry, and its potential use as a drug for the treatment of diseases. Additionally, further research is needed to understand the biochemical and physiological effects of 3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole and its potential toxicity. Other future directions for research on 3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole include investigating its potential use as a fluorescent probe, catalyst, and inhibitor of enzymes involved in the metabolism of drugs and other molecules.

Synthesis Methods

The synthesis of 3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can be achieved by a number of methods. One of the most common methods is the reaction of 4-methylphenyl isocyanate and 3-propyl-1H-pyrazole-5-carboxylic acid. This reaction is carried out in an inert atmosphere at a temperature of 80-90°C for 6-8 hours in an organic solvent such as dichloromethane or toluene. The reaction yields 3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole in a yield of around 80%.

properties

IUPAC Name

3-(4-methylphenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-9(2)12-8-13(18-17-12)15-16-14(19-20-15)11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFJCKNDYZIEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

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